4-Chloro-6-(4-nitrophenoxy)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-nitrophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the nitrophenol displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(4-nitrophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-6-(4-aminophenoxy)pyrimidine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-nitrophenoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-6-(4-methoxyphenoxy)pyrimidine: Contains a methoxy group instead of a nitro group.
4-Chloro-6-(4-hydroxyphenoxy)pyrimidine: Contains a hydroxy group instead of a nitro group.
Uniqueness
4-Chloro-6-(4-nitrophenoxy)pyrimidine is unique due to the presence of both a chloro and a nitrophenoxy group, which confer specific chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications.
Biologische Aktivität
4-Chloro-6-(4-nitrophenoxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6. This unique structure imparts specific chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Chemical Formula : CHClNO
- Molecular Weight : 253.65 g/mol
- CAS Number : 124041-03-8
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution, where 4-chloropyrimidine reacts with 4-nitrophenol in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent. This method allows for the formation of the target compound with good yields.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound, highlighting its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines, including lung and renal carcinoma cells.
Cell Line | GI% (Growth Inhibition) |
---|---|
HOP-92 (Lung) | 71.8% |
NCI-H460 (Lung) | 66.12% |
ACHN (Renal) | 66.02% |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell cycle regulation and apoptosis, leading to reduced cell viability.
In particular, studies have indicated its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound's binding affinity to CDK2 has been demonstrated through molecular docking studies, suggesting it may effectively disrupt cell cycle regulation.
Case Studies
- Study on Renal Carcinoma : A recent study evaluated the cytotoxic effects of this compound on renal carcinoma cell lines (RFX 393). The results showed that treatment with this compound led to significant cell cycle arrest in the G0–G1 phase, indicating its potential to halt cancer cell proliferation.
- Antimicrobial Activity : Beyond its anticancer properties, preliminary investigations have suggested that this compound may also exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 4-Chloro-6-(4-aminophenoxy)pyrimidine and 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, the presence of the nitro group in this compound appears to enhance its biological activity. The nitro group can be reduced to an amino group, allowing for further modifications that could lead to even more potent derivatives.
Compound | Notable Feature |
---|---|
This compound | Nitro group enhances biological activity |
4-Chloro-6-(4-aminophenoxy)pyrimidine | Amino group; less potent than nitro variant |
4-Chloro-6-(4-methoxyphenoxy)pyrimidine | Methoxy group; different reactivity |
Eigenschaften
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIWIUCQFFQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559398 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124041-03-8 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.